molecular formula C6H5ClO3S B1589115 4-Hydroxybenzenesulfonyl chloride CAS No. 4025-67-6

4-Hydroxybenzenesulfonyl chloride

Cat. No.: B1589115
CAS No.: 4025-67-6
M. Wt: 192.62 g/mol
InChI Key: XKQZGGLHJYTXJA-UHFFFAOYSA-N
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Description

4-Hydroxybenzenesulfonyl chloride is an organic compound with the molecular formula C6H5ClO3S. It is a derivative of benzenesulfonyl chloride, where a hydroxyl group is substituted at the para position. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

4-Hydroxybenzenesulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-hydroxybenzenesulfonic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where thionyl chloride acts as both the chlorinating agent and the solvent. The reaction can be represented as follows:

C6H4(OH)SO3H+SOCl2C6H4(OH)SO2Cl+SO2+HClC_6H_4(OH)SO_3H + SOCl_2 \rightarrow C_6H_4(OH)SO_2Cl + SO_2 + HCl C6​H4​(OH)SO3​H+SOCl2​→C6​H4​(OH)SO2​Cl+SO2​+HCl

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

4-Hydroxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-hydroxybenzenesulfonic acid and hydrochloric acid.

    Condensation Reactions: It can react with compounds containing active hydrogen atoms, such as phenols and amines, to form sulfonate and sulfonamide linkages.

Common reagents and conditions used in these reactions include bases like pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. Major products formed from these reactions include sulfonamides, sulfonates, and sulfonothioates.

Scientific Research Applications

Synthesis of Biologically Active Compounds

4-Hydroxybenzenesulfonyl chloride is primarily utilized as an intermediate in the synthesis of various biologically active compounds:

  • Amino Acid Derivatives : It has been shown to facilitate the preparation of amino acid derivatives with potential anticancer activities, highlighting its significance in medicinal chemistry .
  • Sulfonamide Derivatives : The compound participates in the synthesis of sulfonamide derivatives, which are critical for developing antibiotics and other therapeutic agents. For instance, it is involved in the formation of 6-sulfonamide-2H-chromene derivatives through reactions with activated methylene derivatives .

Drug Development

The compound plays a crucial role in drug discovery and development:

  • Affinity Probes : Research indicates that this compound can be modified to create affinity probes that enhance responses to vaccinations. These probes are essential for understanding immune responses and developing new vaccines .
  • Enzyme Inhibitors : The compound's electrophilic nature allows it to act as an enzyme inhibitor, which is valuable in developing drugs targeting specific enzymatic pathways. Its ability to form stable sulfonamides makes it suitable for designing inhibitors that can modulate biological activities.

Biochemical Assays

In addition to its synthetic applications, this compound is employed in various biochemical assays:

  • Chromogenic Assays : It is used in assays to determine enzyme activities, particularly for enzymes like 5′-nucleotidase. The compound's reactivity with nucleophiles enables the formation of chromogenic products that can be quantified spectrophotometrically.

Environmental Stability and Hydrolysis

One notable characteristic of this compound is its sensitivity to moisture and hydrolysis:

  • Hydrolysis : The compound hydrolyzes in aqueous environments, which can affect its stability and efficacy as a reagent or therapeutic agent. This property necessitates careful handling and storage conditions to maintain its integrity for laboratory use .

Case Studies

  • Synthesis of Anticancer Agents : A study demonstrated the effective use of this compound in synthesizing amino acid derivatives that exhibited significant anticancer activity when tested against various cancer cell lines .
  • Development of Immune Modulators : Research focused on modifying this compound to create novel compounds that serve as immune modulators, showing enhanced efficacy in preclinical models for vaccine development .

Mechanism of Action

The mechanism of action of 4-hydroxybenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, resulting in the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. These reactions often involve the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid.

Comparison with Similar Compounds

4-Hydroxybenzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as:

    Benzenesulfonyl chloride: Lacks the hydroxyl group, making it less reactive towards nucleophiles compared to this compound.

    4-Methylbenzenesulfonyl chloride: Contains a methyl group instead of a hydroxyl group, which affects its reactivity and applications.

    4-Nitrobenzenesulfonyl chloride: The presence of a nitro group makes it more electron-withdrawing, increasing its reactivity towards nucleophiles.

The uniqueness of this compound lies in the presence of the hydroxyl group, which enhances its reactivity and allows for the formation of a wide range of derivatives with diverse applications.

Biological Activity

4-Hydroxybenzenesulfonyl chloride (CAS No. 4025-67-6) is a sulfonamide derivative with significant biological activity, particularly in the field of medicinal chemistry. Its structure comprises a phenolic hydroxyl group and a sulfonyl chloride functional group, which contribute to its reactivity and biological properties. This compound has been explored for its potential in synthesizing various bioactive molecules, especially those with anticancer properties.

  • Molecular Formula: C₆H₅ClO₃S
  • Molecular Weight: 192.62 g/mol
  • Physical State: White to light yellow solid
  • Solubility: Hydrolyzes in water; moisture sensitive

Anticancer Activity

This compound has been shown to be useful in the preparation of amino acid derivatives that exhibit anticancer activity. These derivatives can interact with biological targets, potentially leading to cell cycle arrest or apoptosis in cancer cells. A study highlighted that compounds synthesized from this sulfonyl chloride demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound in cancer therapy .

The biological activity of this compound can be attributed to its ability to form sulfonamide derivatives, which are known for their diverse mechanisms of action, including:

  • Inhibition of carbonic anhydrase enzymes, which play a role in tumor growth and metastasis.
  • Modulation of nitric oxide synthase pathways, influencing tumor microenvironment and immune responses.

Case Studies

  • Synthesis of Sulfonamide Derivatives : A study synthesized new 6-sulfonamide chromene derivatives using this compound. These compounds were evaluated for their biological activities, showcasing promising results against certain cancer types .
  • Structure-Activity Relationship (SAR) Studies : Research focused on the SAR of sulfonamide compounds derived from this compound revealed critical modifications that enhance biological efficacy. Specific substitutions on the phenolic ring were found to significantly affect the potency against cancer cell lines .

Data Table: Summary of Biological Activities

Compound TypeActivity DescriptionReference
Amino Acid DerivativesAnticancer activity against various cell lines
6-Sulfonamide Chromene DerivativesPotential anti-tumor effects
SAR StudiesIdentification of potent derivatives

Safety and Toxicity

While this compound shows promising biological activities, it is important to note its potential hazards:

  • Toxicity : Harmful by inhalation, skin contact, and ingestion.
  • Handling Precautions : Use appropriate personal protective equipment (PPE) when handling this compound due to its corrosive nature and potential health risks .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 4-hydroxybenzenesulfonyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound can be optimized by varying reagents, solvents, and temperatures. Key methods include:

  • Sulfuryl Chloride (SO₂Cl₂) with DMF : Reacting 4-hydroxybenzenesulfonic acid with excess SO₂Cl₂ in DMF at 60–70°C yields 69–97% product. Higher temperatures (e.g., 70°C) reduce side reactions and improve purity .
  • Oxalyl Chloride (C₂O₂Cl₂) : Using oxalyl chloride in dichloromethane at −30°C to 20°C achieves near-quantitative yields but requires strict temperature control to prevent hydrolysis .
  • Comparative Table :
ReagentSolventTemp. RangeYieldKey Advantage
SO₂Cl₂ + DMFNeat/DMF60–70°C69–97%Scalability
C₂O₂Cl₂DCM−30–20°C~100%Rapid reaction, high purity

Q. What are the common reactivity pathways of this compound in organic synthesis?

  • Methodological Answer : The compound’s sulfonyl chloride group reacts with nucleophiles, enabling:

  • Sulfonamide Formation : React with amines (e.g., aliphatic or aromatic) in anhydrous solvents (e.g., acetonitrile) under basic conditions (e.g., triethylamine). Purification via silica gel chromatography ensures product isolation .
  • Sulfonate Esters : React with alcohols in pyridine or DMF to form sulfonate esters, useful as intermediates in drug design .
  • Biaryl Coupling : Participate in Suzuki-Miyaura cross-coupling with boronic acids using Pd catalysts for constructing complex aromatic systems .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats. Pre-check gloves for integrity .
  • Ventilation : Use fume hoods to avoid inhalation; monitor air concentrations with respirators if ventilation is inadequate .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite). Avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How can temperature-dependent ¹H-NMR elucidate conformational dynamics of this compound derivatives?

  • Methodological Answer :

  • Experimental Design : Dissolve derivatives (e.g., cyclic tetramers) in deuterated solvents (TCE-d₂ or DMSO-d₆). Acquire ¹H-NMR spectra at 200 MHz across a temperature gradient (e.g., 25–110°C) .
  • Data Analysis :
  • Coalescence Temperature (T_c) : Identify T_c where split signals merge (e.g., 69°C for methyl-substituted tetramers). Calculate activation energy (ΔG‡) using the Eyring equation .
  • Substituent Effects : Chlorine substituents (e.g., in 1b) slow conformational interconversion (ΔG‡ ~1.7 kcal/mol) due to electrostatic interactions, not steric hindrance alone .

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in bioconjugation?

  • Methodological Answer :

  • Steric Effects : Bulky substituents (e.g., 3,5-dimethyl) reduce reaction rates with large biomolecules (e.g., proteins). Use smaller substituents (e.g., fluorine) to enhance accessibility .
  • Electronic Effects : Electron-withdrawing groups (e.g., −NO₂) increase electrophilicity of the sulfonyl chloride, accelerating amine conjugation. Monitor pH to avoid hydrolysis (optimal pH 7–9) .

Q. How to resolve contradictions in substituent effects observed in conformational studies of cyclic tetramers?

  • Methodological Answer :

  • Case Study : Methyl- (1a) vs. chloro-substituted (1b) tetramers show ΔG‡ differences (1.5 vs. 1.7 kcal/mol). Despite chlorine’s larger van der Waals radius, electrostatic interactions with the solvent (TCE-d₂) dominate, slowing 1b’s interconversion .
  • Experimental Validation : Compare solvent effects (e.g., TCE-d₂ vs. DMSO-d₆). For 1a, T_c shifts from 69°C (TCE-d₂) to 65°C (DMSO-d₆), indicating solvent polarity modulates kinetics .

Q. What strategies optimize the synthesis of this compound derivatives for coordination chemistry?

  • Methodological Answer :

  • Ligand Design : Introduce chelating groups (e.g., carboxylates) at the 3,5-positions. Use Pd-catalyzed coupling to attach pyridyl or imidazole moieties .
  • Purification : Recrystallize from dioxane/diethyl ether to remove oligomers. Confirm purity via HPLC (≥95%) and elemental analysis .

Q. Data Contradiction Analysis

Q. Why do some studies report conflicting activation energies for conformational interconversion in sulfonyl chloride derivatives?

  • Methodological Answer : Discrepancies arise from:

  • Solvent Interactions : Polar solvents (e.g., DMSO) stabilize transition states, lowering ΔG‡. Non-polar solvents (e.g., TCE-d₂) increase energy barriers .
  • Substituent Electronic Profiles : Meta-substituents (e.g., −OCH₃) donate electron density, altering sulfonyl chloride reactivity. Validate via Hammett plots .

Q. Comparative Analysis

Q. How does this compound compare to fluorinated analogs (e.g., 3-fluoro-4-hydroxybenzenesulfonyl chloride) in medicinal chemistry?

  • Methodological Answer :

  • Fluorine’s Impact : The −F group enhances metabolic stability and membrane permeability. Use fluorinated derivatives for in vivo studies (e.g., enzyme inhibition assays) .
  • Synthetic Adjustments : Fluorination requires HF-pyridine complexes; optimize reaction times to prevent defluorination .

Properties

IUPAC Name

4-hydroxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO3S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQZGGLHJYTXJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465406
Record name 4-HYDROXY-BENZENESULFONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4025-67-6
Record name 4-HYDROXY-BENZENESULFONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-Hydroxybenzenesulfonyl chloride
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Synthesis routes and methods I

Procedure details

A solution of 7 g (30 mmol) of the sodium salt of 4-hydroxybenzenesulfonic acid dihydrate in 40 ml of dimethylformamide is added dropwise to a solution of 15.5 ml (181 mmol) of oxalyl chloride in 120 ml of dichloromethane cooled to −30° C. The reaction medium is slowly brought back to ambient temperature and then stirred at ambient temperature for 18 h. After the addition of 200 ml of ice, the reaction medium is extracted with ethyl acetate. The organic phase is washed with water and with a saturated aqueous solution of sodium chloride, dried over magnesium sulfate, filtered and concentrated. 6.2 g (100%) of 4-hydroxybenzenesulfonyl chloride are obtained in the form of a colorless oil.
Quantity
7 g
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
reactant
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Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 31.4 ml (430 mmol) of thionyl chloride and 0.2 ml (2.58 mmol) of DMF was quickly added to 10 g (43 mmol) of 4-hydroxybenzenesulfonic acid sodium salt under N2 atmosphere. The resulting mixture is stirred at 65° C. for 6 h. At the end of this time, the mobile, nearly homogenous reaction mixture is poured on ice with vigorous stirring. An oily lower layer is produced and which is dissolved in 100 ml of CH2Cl2. The aqueous layer is extracted with CH2Cl2 and the combined organic solution is dried over MgSO4 and concentrated under reduced pressure to give 8.19 g of 4-hydroxybenzenesulfonyl chloride; NMR (CDCl3): 5.3 (br s, 1H), 7.01 (d, 2H, J=9.08 Hz), 7.94 (d, 2H, J=9.08 Hz).
Quantity
31.4 mL
Type
reactant
Reaction Step One
Name
4-hydroxybenzenesulfonic acid sodium salt
Quantity
10 g
Type
reactant
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Name
Quantity
0.2 mL
Type
catalyst
Reaction Step One
Quantity
100 mL
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solvent
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Synthesis routes and methods III

Procedure details

5 g (21.5 mmol) sodium 4-hydroxy-benzenesulfonate dihydrate were suspended in 50 ml toluene and refluxed for 2 hours using a Dean-Stark trap (a water separator used in chemical reactions). The solvent was evaporated, replaced by 12.8 g (108 mmol) thionyl chloride and 160 mg DMF and the mixture stirred for 4 hours at 60° C. and over night at room temperature. After evaporation, the residue was quenched with ice water, extracted thrice with dichloromethane and the extracts died and evaporated. Yield 4.78 g (quant.) raw product as white gum.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.8 g
Type
reactant
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Name
Quantity
160 mg
Type
reactant
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Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

Thionyl chloride (44.3 mL, 604 mmol, and 6.91 Eq) and N,N-dimethylformamide (DMF)(1 mL) were added to sodium 4-hydroxybenzenesulfonate (20.3 g, 87.2 mmol, and 1.00 Eq) under an argon atmosphere, and the mixture was stirred under reflux at 60° C. for 4 hours. The resultant mixture was cooled to room temperature and ice (160 g) was added thereto. The mixture was stirred and the water layer was extracted with dichloromethane (1×60 mL, 2×40 mL). The obtained organic layer was washed with ice water (40 mL) and dried with sodium sulfate. The solvent was removed by an evaporator and 4-hydroxybenzene sulfonyl chloride (10.4 g, 53.8 mmol, 62%) was obtained as oil.
Quantity
44.3 mL
Type
reactant
Reaction Step One
Name
sodium 4-hydroxybenzenesulfonate
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
160 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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